molecular formula C20H26N6O4 B8527309 tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate

tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate

Cat. No. B8527309
M. Wt: 414.5 g/mol
InChI Key: BITBHSYHDFZLPK-UHFFFAOYSA-N
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Patent
US09340514B2

Procedure details

To a solution tert-butyl(1-(2-((2-nitrophenyl)amino)pyrimidin-4-yl)piperidin-3-yl)carbamate (0.14 g, 0.34 mmol) in DCM (2.0 mL) was added TFA (1.0 mL) and the mixture was stirred for 1 h. An aliquot of the reaction mixture was analyzed by LCMS, which indicated that the reaction had proceeded to completion. The solvents were removed and the residue was dried on high vacuum. The crude product was used for the next step without further purification. To a solution of 4-(3-aminopiperidin-1-yl)-N-(2-nitrophenyl)pyrimidin-2-amine (0.34 mmol) in DCM (3.5 mL) at 0° C. was added propane-1-sulfonyl chloride (0.045 mL, 0.4 mmol) and triethylamine (0.12 mL, 0.85 mmol) and the mixture was warmed to room temperature overnight. The crude reaction mixture was concentrated and purified by flash chromatography (0-7.5% MeOH/DCM) to give the title compound (36 mg, 24% yield). MS (ES+) C18H24N6O4S requires: 420. found: 421 [M+H]+.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-(3-aminopiperidin-1-yl)-N-(2-nitrophenyl)pyrimidin-2-amine
Quantity
0.34 mmol
Type
reactant
Reaction Step Two
Quantity
0.045 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Yield
24%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([NH:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[N+:27]([O-:29])=[O:28])[N:15]=2)[CH2:9]1)(C)(C)C.C(O)(C(F)(F)F)=O.NC1CCCN(C2C=CN=C(NC3C=CC=CC=3[N+]([O-])=O)N=2)C1.[CH2:61]([S:64](Cl)(=[O:66])=[O:65])[CH2:62][CH3:63].C(N(CC)CC)C>C(Cl)Cl>[N+:27]([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[NH:20][C:16]1[N:15]=[C:14]([N:10]2[CH2:11][CH2:12][CH2:13][CH:8]([NH:7][S:64]([CH2:61][CH2:62][CH3:63])(=[O:66])=[O:65])[CH2:9]2)[CH:19]=[CH:18][N:17]=1)([O-:29])=[O:28]

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CN(CCC1)C1=NC(=NC=C1)NC1=C(C=CC=C1)[N+](=O)[O-])=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
4-(3-aminopiperidin-1-yl)-N-(2-nitrophenyl)pyrimidin-2-amine
Quantity
0.34 mmol
Type
reactant
Smiles
NC1CN(CCC1)C1=NC(=NC=C1)NC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0.045 mL
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the residue was dried on high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was used for the next step without further purification
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-7.5% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1=NC=CC(=N1)N1CC(CCC1)NS(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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